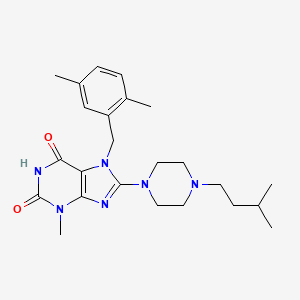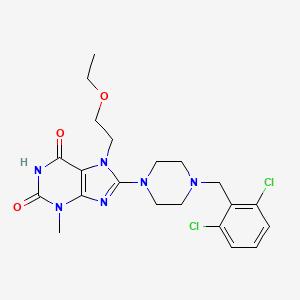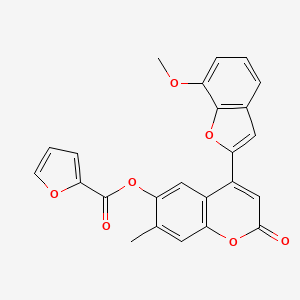![molecular formula C22H23N3O4 B6484607 N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898418-95-6](/img/structure/B6484607.png)
N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide: is a compound with a complex molecular structure that contains a unique combination of tricyclic and methoxyphenyl groups. This compound's structural elements suggest it may possess interesting chemical and biological activities, making it a candidate for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves a multi-step process:
Formation of Tricyclic Core: : Starting with the cyclization of precursor molecules under controlled conditions.
Attachment of Methoxyphenyl Group: : Through a Friedel-Crafts acylation reaction, introducing the methoxy group to the phenyl ring.
Formation of Ethanediamide Linkage: : Involves the use of reagents such as thionyl chloride or phosphorous oxychloride to activate the carbonyl group for subsequent nucleophilic attack.
Industrial Production Methods
For industrial-scale production, the process would likely be optimized to increase yield and reduce costs. Typical methods might include:
Continuous Flow Reactors: : For precise control of reaction conditions.
Catalysts and Solvents: : Use of environmentally friendly catalysts and solvents to meet green chemistry standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of quinone derivatives.
Reduction: : It can be reduced, typically with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to form corresponding alcohols.
Substitution: : Electrophilic or nucleophilic substitutions on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : LiAlH4, NaBH4.
Solvents: : Dichloromethane (DCM), methanol (MeOH).
Major Products Formed
Oxidation Products: : Quinone derivatives.
Reduction Products: : Alcohols.
Substitution Products: : Varied depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of New Derivatives:
Biology
Protein Binding Studies: : Due to its unique structure, it may interact with specific proteins, serving as a probe in biochemical studies.
Medicine
Drug Development: : Potential lead compound for the development of therapeutic agents targeting neurological or inflammatory pathways.
Industry
Polymer Science: : Component in the development of advanced polymers with specific functional properties.
Mecanismo De Acción
The compound's biological activity may involve:
Interaction with Enzyme Active Sites: : The tricyclic structure can fit into enzyme active sites, inhibiting their function.
Pathways Involved: : Likely to interfere with signaling pathways related to inflammation or neural activity.
Comparación Con Compuestos Similares
Similar Compounds
N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[4.3.0]nonane}ethanediamide: : Lacks the tricyclic core, offering different interaction profiles.
N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[5.3.0]decane}ethanediamide: : A similar structure with different ring sizes.
Uniqueness
Tricyclic Core: : Provides unique binding characteristics.
Methoxyphenyl Group: : Enhances solubility and reactivity.
There you go! Anything else you need?
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-5-3-2-4-14(18)8-10-23-21(27)22(28)24-17-12-15-6-7-19(26)25-11-9-16(13-17)20(15)25/h2-5,12-13H,6-11H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZITBYTHZPZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484531.png)

![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484536.png)

![2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6484553.png)
![2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484575.png)
![ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6484583.png)
![1-isobutyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B6484586.png)
![3-tert-butyl-7,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B6484594.png)
![4-[methyl(phenyl)sulfamoyl]-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6484596.png)

![N'-(4-chlorophenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6484599.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B6484610.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6484618.png)
